3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications
Synthesis and Biological Evaluation
Facile Synthesis and Biological Activity : A study by Zia-ur-Rehman et al. (2009) presents the synthesis of a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides via ultrasonic mediated N-alkylation, highlighting their antibacterial and radical scavenging activities. This research underlines the synthetic routes and potential biological significance of benzothiazine derivatives, indicating a methodological foundation for generating compounds with similar structural elements Zia-ur-Rehman et al., 2009.
Potential Biologically Active Quinazolinones : Another study by Zia-ur-Rehman et al. (2006) synthesizes biologically active 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, demonstrating significant activity against Bacillus subtilis. The investigation showcases the utility of benzothiazine derivatives in the development of new antibacterial agents Zia-ur-Rehman et al., 2006.
Microwave Assisted Synthesis for Anti-microbial Agents : Research by Ahmad et al. (2011) on the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides reveals moderate to significant anti-microbial activities. This study illustrates the effectiveness of advanced synthesis techniques in enhancing the biological potential of benzothiazine derivatives Ahmad et al., 2011.
Structural Characterization and Activity Relationship
- Structural Characterization of Antitubercular Derivatives : A 2022 study by Richter et al. on the structural characterization of a benzothiazinone azoxy derivative related to antitubercular drug candidates emphasizes the importance of understanding the molecular structure in developing effective therapeutic agents. This research provides a detailed analysis of the molecular arrangement and its implications for drug design Richter et al., 2022.
Future Directions
Properties
IUPAC Name |
3-[2-(4-chlorobenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O3S/c23-17-10-8-16(9-11-17)22(26)21-14-25(18-5-3-4-15(12-18)13-24)19-6-1-2-7-20(19)29(21,27)28/h1-12,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPQEGAGQJBXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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